Ebastine (systematic name: 4'-tert-butyl-4-[4-(diphenylmethoxy)piperidino]butyrophenone) is a second-generation histamine H1 receptor antagonist. It is recognized for its long-acting properties and non-sedative profile compared to first-generation antihistamines. Ebastine is primarily used in scientific research to investigate:
Related Compounds
Carebastine
Compound Description: Carebastine is the primary active metabolite of Ebastine. It is a carboxylic acid derivative formed via the oxidation of Hydroxyebastine [, , ]. This metabolic conversion occurs primarily in the liver [], although the small intestine also contributes significantly following oral administration []. Carebastine demonstrates potent H1-receptor antagonist activity [], effectively inhibiting histamine-induced bronchospasm [], and displays a longer half-life compared to Ebastine, contributing to the extended duration of action observed with Ebastine [, , , ].
Relevance: The close metabolic relationship between Carebastine and Ebastine makes it a critical compound in understanding Ebastine's pharmacokinetic and pharmacodynamic profile. The fact that Carebastine exhibits greater H1-receptor antagonist activity than Ebastine itself [] suggests it is the primary mediator of Ebastine’s therapeutic effects.
Hydroxyebastine
Compound Description: Hydroxyebastine is a key intermediate metabolite in the metabolic pathway of Ebastine. It is formed from Ebastine via hydroxylation, primarily mediated by the cytochrome P450 (CYP) enzymes CYP2J2 and, to a lesser extent, CYP3A4 in the liver []. This metabolite can be further metabolized to yield the active metabolite Carebastine [, ].
Desalkylebastine
Compound Description: Desalkylebastine is an inactive metabolite produced through the N-dealkylation of Ebastine []. This metabolic transformation is predominantly facilitated by the CYP3A4 enzyme [, ]. Although a significant metabolite, Desalkylebastine does not contribute to the therapeutic activity of Ebastine [].
Desbutyrophenone Metabolite (Des-BP)
Compound Description: Similar to Desalkylebastine, the Desbutyrophenone metabolite, often abbreviated as Des-BP, is an inactive product of Ebastine metabolism []. It is generated through N-dealkylation, primarily mediated by CYP3A4 []. This metabolite does not contribute to Ebastine's therapeutic effect.
Terfenadine
Relevance: The structural similarities between Terfenadine and Ebastine [] make it a valuable comparator for assessing Ebastine's cardiac safety profile [, ]. Ebastine demonstrates a lower propensity for inducing QTc interval prolongation, even at supratherapeutic doses and in the presence of CYP3A4 inhibitors, compared to Terfenadine [, ].
Terfenadine Carboxylate
Compound Description: Terfenadine Carboxylate represents the primary active metabolite of Terfenadine, produced through CYP3A4-mediated metabolism [, ]. Unlike its parent compound, Terfenadine Carboxylate demonstrates a lower potential for cardiotoxicity [].
Relevance: Comparing Terfenadine Carboxylate to Carebastine highlights a key distinction between Terfenadine and Ebastine. The active metabolite of Terfenadine retains some cardiotoxic potential, whereas Carebastine does not, contributing to a favorable safety profile for Ebastine [, ].
(+)-Chlorpheniramine
Compound Description: (+)-Chlorpheniramine, unlike Ebastine, is a first-generation antihistamine [, ]. It readily crosses the blood-brain barrier, resulting in significant occupancy of H1-receptors in the central nervous system, leading to notable sedation [, ].
Relevance: Comparing Ebastine to (+)-Chlorpheniramine emphasizes the non-sedating properties of Ebastine. Ebastine exhibits minimal blood-brain barrier penetration and low central H1-receptor occupancy, leading to a reduced risk of sedation compared to (+)-Chlorpheniramine [, ].
Loratadine
Compound Description: Loratadine is another second-generation, non-sedating H1-receptor antagonist, similar to Ebastine [, ]. It is also a CYP3A4 substrate and is metabolized to its active form, Desloratadine [].
Relevance: Loratadine serves as a frequent comparator to Ebastine in clinical trials evaluating the efficacy and safety of both medications in managing allergic rhinitis [, ]. Studies have shown that Ebastine demonstrates a similar or superior efficacy profile compared to Loratadine, with comparable safety and tolerability [, ].
Desloratadine
Compound Description: Desloratadine is the principal active metabolite of Loratadine, generated via CYP3A4-mediated metabolism [].
Cetirizine
Compound Description: Cetirizine is a second-generation, non-sedating antihistamine, often compared with Ebastine in clinical trials [, ]. Like Ebastine, it effectively manages allergic rhinitis symptoms but may exhibit slight differences in potency and duration of action compared to Ebastine [, ].
Relevance: The comparison between Cetirizine and Ebastine allows for a direct assessment of efficacy, onset of action, and duration of action in managing allergic rhinitis [, ]. While both demonstrate efficacy, Ebastine might present advantages in terms of potency or duration of effect in specific cases.
Levocetirizine
Compound Description: Levocetirizine is the active enantiomer of Cetirizine, also classified as a second-generation antihistamine []. It exhibits potent and selective H1-receptor antagonist activity.
Relevance: Comparing Levocetirizine with Ebastine offers insights into the comparative efficacy and tolerability of these second-generation antihistamines []. While both are effective in treating urticaria, studies suggest that Ebastine might provide superior efficacy with comparable or better tolerability than Levocetirizine.
Synthesis Analysis
Ebastine is synthesized through a multi-step reaction process involving several key intermediates. The primary method involves the following steps:
Preparation of Intermediate: The synthesis begins with the reaction of 1-(4-tert-butylphenyl)-4-chlorobutan-1-one with 4-hydroxypiperidine in an organic solvent under basic conditions. This reaction typically takes place at reflux temperatures for approximately 6 to 12 hours.
Formation of Ebastine: The intermediate compound is then refluxed with diphenylmethanol in the presence of a dehydrating agent, which facilitates the removal of water as an azeotrope. This step is crucial for forming ebastine and usually requires monitoring via high-performance liquid chromatography (HPLC) to ensure completion.
Purification: The crude ebastine is purified by converting it into its fumarate salt. This involves dissolving the fumarate salt in an organic solvent, adjusting the pH, and crystallizing the pure ebastine from methanol.
Molecular Structure Analysis
Ebastine's molecular structure can be described as follows:
Molecular Formula: C23H29NO3
Molecular Weight: Approximately 373.48 g/mol
Structural Features: The compound consists of a piperidine ring linked to a butanone moiety and a phenyl group substituted with a tert-butyl group. Its structure includes multiple aromatic rings which contribute to its pharmacological properties.
The stereochemistry of ebastine also plays a significant role in its efficacy as an antihistamine, with specific configurations affecting its binding affinity to the H1 receptor.
Chemical Reactions Analysis
Ebastine undergoes various chemical reactions during its synthesis and metabolism:
Nucleophilic Substitution: The initial formation of ebastine involves nucleophilic substitution where the hydroxypiperidine attacks the chloro group on the butanone derivative.
Azeotropic Distillation: During the synthesis, water is removed through azeotropic distillation, which is essential for driving the reaction towards product formation.
Salt Formation: The conversion of ebastine into its fumarate salt involves acid-base reactions that enhance its solubility and stability for pharmaceutical formulations.
These reactions are critical not only for synthesizing ebastine but also for understanding its metabolic pathways within biological systems.
Mechanism of Action
Ebastine acts primarily as a selective antagonist of histamine H1 receptors. The mechanism of action can be summarized as follows:
Receptor Binding: Upon administration, ebastine binds to H1 receptors located on various cells involved in allergic responses, including mast cells and basophils.
Inhibition of Histamine Effects: By blocking these receptors, ebastine prevents histamine from exerting its effects, such as vasodilation and increased vascular permeability, which are responsible for allergy symptoms like itching, swelling, and redness.
Long-lasting Effects: Due to its long half-life and slow dissociation from H1 receptors, ebastine provides prolonged relief from allergic symptoms without significant sedation.
Physical and Chemical Properties Analysis
Ebastine exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white to off-white crystalline powder.
Solubility: Soluble in organic solvents like ethanol and methanol; poorly soluble in water.
Melting Point: Approximately 86°C.
Stability: Stable under normal conditions but should be protected from light and moisture.
These properties are essential for formulating effective dosage forms and ensuring stability throughout their shelf life.
Applications
Ebastine has several important applications in medicine:
Allergy Treatment: Primarily used to treat allergic rhinitis (hay fever) and chronic urticaria (hives), providing symptom relief without sedation.
Pharmaceutical Formulations: Developed into various dosage forms including tablets, orodispersible tablets, and liquid formulations to enhance patient compliance.
Research Applications: Studies continue on its efficacy in treating other conditions linked to histamine release or receptor activity, exploring potential benefits beyond traditional allergy treatments.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Denufosol, also known as INS-37217, a P2Y2 agonist potentially for the treatment of cystic fibrosis. Cystic fibrosis is characterised by a defect of the chloride channel CFTR (cystic fibrosis transmembrane conductance regulator) on epithelial cells in the lungs. The CFTR regulates the components of sweat, digestive juices, and mucus. Defects lead to a viscous, dehydrated mucus, hindering mucociliary clearance. Denufosol is an agonist at the P2Y2 subtype of purinergic receptors, an alternative chloride channel. Activating this alternate chloride channel theoretically increases ion transport in cystic fibrosis patients which compensates the effects caused by the non-functioning CFTR.
Deoxycholic acid is a bile acid that is 5beta-cholan-24-oic acid substituted by hydroxy groups at positions 3 and 12 respectively. It has a role as a human blood serum metabolite. It is a bile acid, a dihydroxy-5beta-cholanic acid and a C24-steroid. It is a conjugate acid of a deoxycholate. Deoxycholic acid is a a bile acid which emulsifies and solubilizes dietary fats in the intestine, and when injected subcutaneously, it disrupts cell membranes in adipocytes and destroys fat cells in that tissue. In April 2015, deoxycholic acid was approved by the FDA for the treatment submental fat to improve aesthetic appearance and reduce facial fullness or convexity. It is marketed under the brand name Kybella by Kythera Biopharma and is the first pharmacological agent available for submental fat reduction, allowing for a safer and less invasive alternative than surgical procedures. ATX-101 (medical), sodium deoxycholate for subcutaneous injection, is being evaluated as a treatment for the reduction of localized fat deposits. This includes treatment of superficial lipomas (benign tumors of soft tissue composed of mature fat cells), fat deposits in the submental region of the face/neck, and localized fat deposits in other parts of the body. Deoxycholic acid is a naturally occurring bile acid produced by the liver as one of several end products of cholesterol metabolism. As a naturally occurring component of the human body, deoxycholate is considered a ‘biocompatible’ detergent that solubilizes fat in the small intestine. ATX-101 demonstrates a relative selectivity for fat over other tissues. Deoxycholic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Deoxycholic acid is a Cytolytic Agent. The physiologic effect of deoxycholic acid is by means of Decreased Cell Membrane Integrity. Deoxycholic acid is a natural product found in Homo sapiens and Pseudomonas syringae with data available. Deoxycholic Acid is a steroidal acid that is a secondary bile acid, with cytolytic activity. Upon subcutaneous administration, deoxycholic acid causes lysis of adipocytes and improves the appearance of fullness associated with submental fat. Also, it may potentially be able to reduce fat in other subcutaneous fatty tissues. Deoxycholic acid, naturally produced by the metabolism of cholic acid by intestinal bacteria, is involved in the emulsification of dietary fats in the intestine. Deoxycholic acid is a bile acid formed by bacterial action from cholate. It is usually conjugated with glycine or taurine. Deoxycholic acid acts as a detergent to solubilize fats for intestinal absorption, is reabsorbed itself, and is used as a choleretic and detergent. Bile acids are steroid acids found predominantly in bile of mammals. The distinction between different bile acids is minute, depends only on presence or absence of hydroxyl groups on positions 3, 7, and 12. Bile acids are physiological detergents that facilitate excretion, absorption, and transport of fats and sterols in the intestine and liver. Bile acids are also steroidal amphipathic molecules derived from the catabolism of cholesterol. They modulate bile flow and lipid secretion, are essential for the absorption of dietary fats and vitamins, and have been implicated in the regulation of all the key enzymes involved in cholesterol homeostasis. Bile acids recirculate through the liver, bile ducts, small intestine and portal vein to form an enterohepatic circuit. They exist as anions at physiological pH and, consequently, require a carrier for transport across the membranes of the enterohepatic tissues. The unique detergent properties of bile acids are essential for the digestion and intestinal absorption of hydrophobic nutrients. Bile acids have potent toxic properties (e.g., membrane disruption) and there are a plethora of mechanisms to limit their accumulation in blood and tissues. (A3407, A3408, A3409, A3410). A bile acid formed by bacterial action from cholate. It is usually conjugated with glycine or taurine. Deoxycholic acid acts as a detergent to solubilize fats for intestinal absorption, is reabsorbed itself, and is used as a choleretic and detergent.